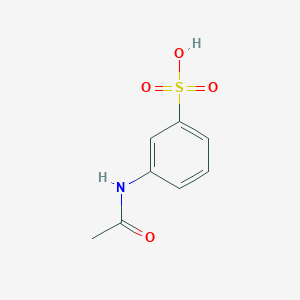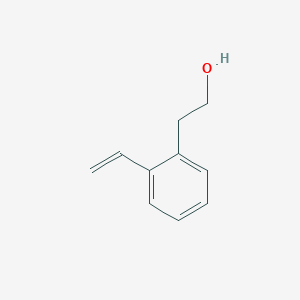
Benzeneethanol, 2-ethenyl-
Overview
Description
Benzeneethanol, 2-ethenyl-, also known as 2-ethenylphenylethanol, is an organic compound with the molecular formula C10H12O. It consists of a benzene ring substituted with an ethenyl group and an ethanol group. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneethanol, 2-ethenyl-, can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with cinnamyl bromide in the presence of a catalyst such as tin (II) chloride dihydrate and potassium iodide in acetone at room temperature . This method is known for its high yield and selectivity.
Industrial Production Methods: Industrial production of Benzeneethanol, 2-ethenyl-, often involves large-scale chemical reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: Benzeneethanol, 2-ethenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 2-ethenylphenylethanol.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzeneethanol, 2-ethenyl-, has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzeneethanol, 2-ethenyl-, involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt cell wall synthesis and protein function in microorganisms .
Comparison with Similar Compounds
Phenylethyl alcohol: Similar structure but lacks the ethenyl group.
Benzyl alcohol: Contains a benzene ring with a hydroxymethyl group instead of an ethanol group.
Cinnamyl alcohol: Contains a benzene ring with a propenyl group instead of an ethenyl group.
Uniqueness: Benzeneethanol, 2-ethenyl-, is unique due to the presence of both an ethenyl group and an ethanol group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
2-(2-ethenylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-9-5-3-4-6-10(9)7-8-11/h2-6,11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLRGLPUTGCWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622788 | |
| Record name | 2-(2-Ethenylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55488-94-3 | |
| Record name | 2-(2-Ethenylphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


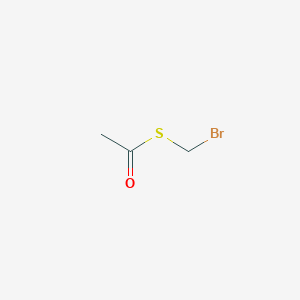

![4-Chloro-2-[(dimethylamino)methyl]phenol](/img/structure/B3053628.png)

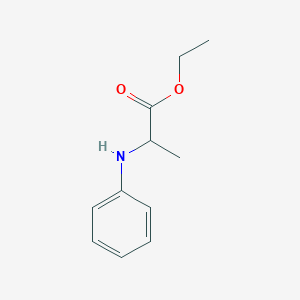


![ethyl 2-[bis(methylsulfanyl)methylidene]-3-oxobutanoate](/img/structure/B3053635.png)
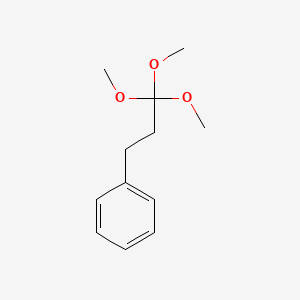

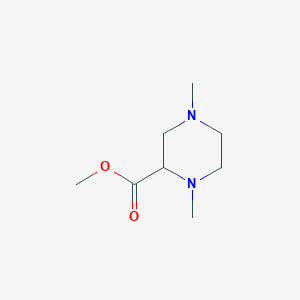

![1-Azaspiro[4.5]decan-2-one](/img/structure/B3053643.png)
